molecular formula C29H21ClN4O B2922088 N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide CAS No. 956211-82-8

N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide

Cat. No.: B2922088
CAS No.: 956211-82-8
M. Wt: 476.96
InChI Key: KDEZHBNOOSLBPK-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide is a useful research compound. Its molecular formula is C29H21ClN4O and its molecular weight is 476.96. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway . By inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, the compound prevents the conversion of 3-hydroxyacyl-ACP to trans-2-enoyl-ACP, a critical step in the elongation cycle of fatty acid biosynthesis. This disruption can have downstream effects on the production of lipids and other molecules that rely on fatty acids.

Result of Action

The inhibition of the fatty acid biosynthesis pathway can lead to a decrease in the production of important biomolecules, potentially leading to growth inhibition or death of the organism . The exact molecular and cellular effects would depend on the specific organism and the role that fatty acids play in its physiology.

Properties

IUPAC Name

4-chloro-N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClN4O/c30-26-17-15-24(16-18-26)29(35)32-31-19-25-20-34(27-9-5-2-6-10-27)33-28(25)23-13-11-22(12-14-23)21-7-3-1-4-8-21/h1-20H,(H,32,35)/b31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEZHBNOOSLBPK-ZCTHSVRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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